molecular formula C10H11BrFN B13010749 (S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13010749
M. Wt: 244.10 g/mol
InChI Key: DMOKHKDSZZLMSZ-VIFPVBQESA-N
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Description

(S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound that belongs to the class of substituted naphthalenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions One common method starts with the bromination and fluorination of a naphthalene derivative, followed by catalytic hydrogenation to introduce the tetrahydronaphthalene structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce the amine group to an imine.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

(S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
  • (S)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
  • (S)-5-Bromo-6-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Uniqueness

(S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(1S)-5-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrFN/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5,9H,1-3,13H2/t9-/m0/s1

InChI Key

DMOKHKDSZZLMSZ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=C(C=C2)F)Br)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)F)Br)N

Origin of Product

United States

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